AZD8542
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Overview
Description
AZD8542 is a synthetic organic compound developed as an antagonist of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway. This compound has shown potential as an oncology therapeutic, particularly in the treatment of various cancers such as glioblastoma and pancreatic cancer .
Preparation Methods
The preparation of AZD8542 involves synthetic routes that include the use of heteroarylamide smoothened inhibitors. One method involves the dissolution of 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
AZD8542 undergoes several types of chemical reactions, primarily focusing on its role as an antagonist in the Hedgehog signaling pathway. It inhibits the activity of the SMO receptor, leading to the suppression of downstream effectors such as GLI1 mRNA . Common reagents used in these reactions include curcumin and resveratrol, which, when combined with this compound, enhance its antiproliferative effects . The major products formed from these reactions include the inhibition of tumor growth and the induction of apoptosis in cancer cells .
Scientific Research Applications
AZD8542 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to inhibit the growth of tumors in vivo, particularly in glioblastoma and pancreatic cancer models . It is also used in studies involving the PI3K/AKT and SHH signaling pathways, where it has been found to decrease the activity of AKT and reduce the expression of SMO, pP70S6k, pS6k, GLI1, p21, and p27 .
Mechanism of Action
The mechanism of action of AZD8542 involves its role as an antagonist of the SMO receptor in the Hedgehog signaling pathway. By inhibiting the activity of SMO, this compound disrupts the paracrine signaling mechanism that is dependent on the tumor microenvironment . This inhibition leads to the suppression of downstream effectors such as GLI1 mRNA, resulting in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
AZD8542 is unique in its ability to target the SMO receptor and inhibit the Hedgehog signaling pathway. Similar compounds include AZD5363, which also targets the PI3K/AKT pathway, and curcumin and resveratrol, which are natural compounds with antiproliferative properties . These compounds, when used in combination with this compound, have shown enhanced effects in inhibiting tumor growth and inducing apoptosis .
Properties
CAS No. |
1126366-36-6 |
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Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30) |
InChI Key |
SMQVBAGSZVHCJP-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CN(C)C=N2)=C(C)C=C1C)C3=CC=C(OCC4=NC=CC=C4)C=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD8542; AZD 8542; AZD-8542. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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